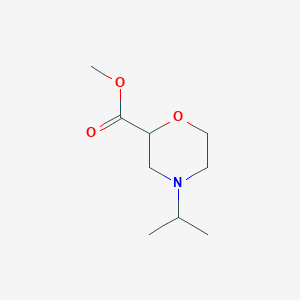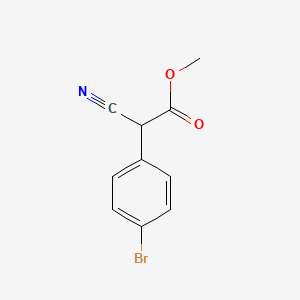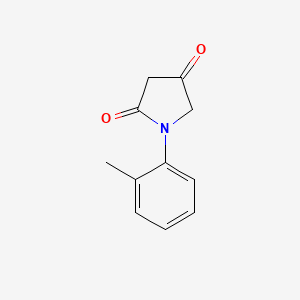
1-(2-Methylphenyl)pyrrolidine-2,4-dione
Overview
Description
“1-(2-Methylphenyl)pyrrolidine-2,4-dione” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
Pyrrolidine-2,5-dione is a versatile scaffold used in the synthesis of various biologically active compounds . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared by Oktay et al .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylphenyl)pyrrolidine-2,4-dione” is characterized by a five-membered pyrrolidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Methylphenyl)pyrrolidine-2,4-dione” are not detailed in the search results, pyrrolidine derivatives are known to be involved in various chemical reactions .
Physical And Chemical Properties Analysis
“1-(2-Methylphenyl)pyrrolidine-2,4-dione” is a powder with a molecular weight of 189.21 . It has a storage temperature of -10 °C .
Scientific Research Applications
Synthesis and Chemical Applications
Efficient Synthesis of Amino Acids : 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione is used in a Lossen-type reaction with primary alcohols to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid with high yields, demonstrating its role in synthesizing amino acid derivatives (Cal et al., 2012).
Pyrrolidine Derivatives Synthesis : Studies on the synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives illustrate its importance in creating various chemical compounds (Mulholland et al., 1972).
Creation of Dipeptide Analogues : N-acylated, O-alkylated pyrrolin-2-ones, derivatives of pyrrolidine-2,4-diones, are synthesized, which are analogues of amino acids and adopt a linear, extended conformation (Hosseini et al., 2006).
Industrial and Material Applications
- Corrosion Inhibition : 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD), are effective corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating an industrial application (Zarrouk et al., 2015).
Medicinal and Biological Research
Inhibitors of Glycolic Acid Oxidase : A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives are studied as inhibitors of glycolic acid oxidase, showing potential in medicinal chemistry (Rooney et al., 1983).
Anti-Cancer and Anti-Inflammatory Studies : Compounds like trans-3-isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]pyrrolidine-2,5-dione are isolated from Antrodia camphorata and exhibit immunomodulatory potential, indicating possible anti-inflammatory and anti-cancer applications (Chien et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)12-7-9(13)6-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFANGHWGDMFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)pyrrolidine-2,4-dione | |
CAS RN |
1519622-89-9 | |
| Record name | 1-(2-methylphenyl)pyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



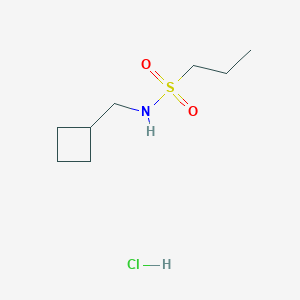
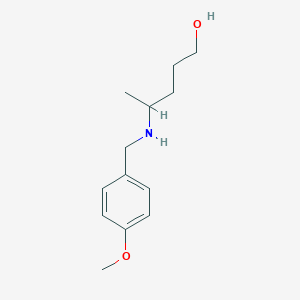
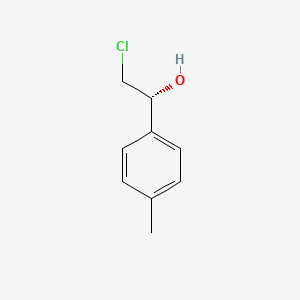
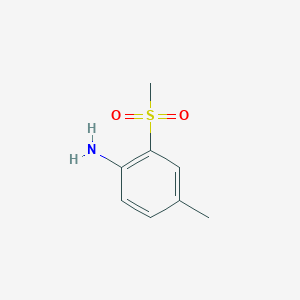
![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)
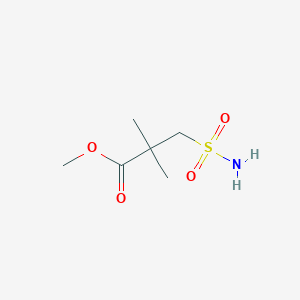
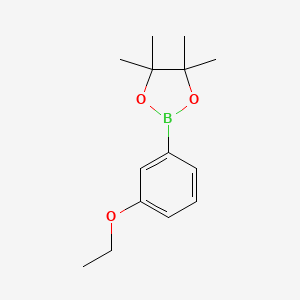
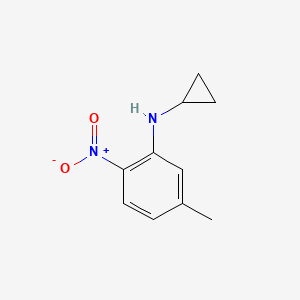

![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)
![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)
